molecular formula C8H13Cl3N2 B6222937 2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride CAS No. 2758006-32-3

2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride

Cat. No.: B6222937
CAS No.: 2758006-32-3
M. Wt: 243.6
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Description

2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride is a chemical compound with significant applications in various scientific fields. It is characterized by the presence of an aminomethyl group, a chloro substituent, and a methylaniline moiety, all contributing to its unique chemical properties.

Properties

CAS No.

2758006-32-3

Molecular Formula

C8H13Cl3N2

Molecular Weight

243.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride typically involves the reaction of 4-chloro-N-methylaniline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In industrial settings, the production of 2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymer stabilizers.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(aminomethyl)benzimidazole dihydrochloride: Shares the aminomethyl group but differs in the aromatic ring structure.

    4-chloro-N-methylaniline: Lacks the aminomethyl group, resulting in different chemical properties.

    N-methylaniline: Does not contain the chloro or aminomethyl substituents, leading to distinct reactivity.

Uniqueness

2-(aminomethyl)-4-chloro-N-methylaniline dihydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloro and aminomethyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

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